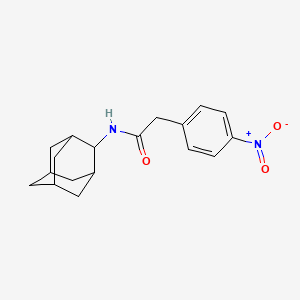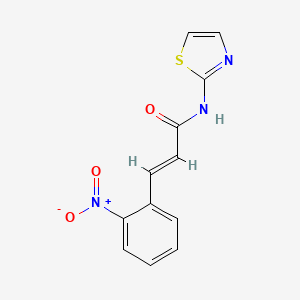![molecular formula C18H18N2O2S B5723674 3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5723674.png)
3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CTZ and is a derivative of coumarin.
Mécanisme D'action
The mechanism of action of 3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one involves the inhibition of various enzymes and signaling pathways in the body. It has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication, and has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
CTZ has been found to have various biochemical and physiological effects in the body. It has been found to inhibit the production of pro-inflammatory cytokines and has been shown to reduce inflammation in various animal models. CTZ has also been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one in lab experiments include its potential applications in cancer treatment and its anti-inflammatory properties. However, the limitations of using CTZ in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one. These include further studies on its potential applications in cancer treatment and its anti-inflammatory properties. Additionally, more research is needed to determine the safety and efficacy of CTZ in animal models and human subjects. Further studies may also focus on the development of novel derivatives of CTZ with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its potential applications in cancer treatment and its anti-inflammatory properties make it a promising candidate for further research. However, more research is needed to determine its safety and efficacy in animal models and human subjects.
Méthodes De Synthèse
The synthesis of 3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one involves the reaction of 2-hydroxyacetophenone with cyclohexylamine, followed by the addition of 2-bromo-4'-methylacetophenone and potassium thiocyanate. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer properties and has been studied for its potential in cancer treatment. CTZ has also been studied for its anti-inflammatory properties and has been found to be effective in reducing inflammation.
Propriétés
IUPAC Name |
3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-17-14(10-12-6-4-5-9-16(12)22-17)15-11-23-18(20-15)19-13-7-2-1-3-8-13/h4-6,9-11,13H,1-3,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAVPKJVBGOUHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5723598.png)
![isopropyl 4-ethyl-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5723607.png)
![N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723608.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-pyrrolidinecarbothioamide](/img/structure/B5723632.png)

![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5723645.png)


![3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5723662.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide](/img/structure/B5723663.png)
![N-(2-methoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5723668.png)
